9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine ring fused with a purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyrimidine and purine precursors. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction may also require heating to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methyl or isobutyl groups using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused ring system with potential biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against certain enzymes.
Pyridazine: A six-membered ring with two nitrogen atoms, used in various pharmacological applications.
Uniqueness
9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the combination of pyrimidine and purine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Biological Activity
The compound 9-(2,3-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923437-72-3) is a complex organic molecule with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H27N5O2
- Molecular Weight : 381.5 g/mol
- Structure : The compound features a tetrahydropyrimido core fused with a purine derivative and substituted with a dimethylphenyl group and an isobutyl group.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to act as an inhibitor of specific enzymes involved in purine metabolism:
- Inhibition of Purine Synthesis : Similar compounds have shown the ability to inhibit the de novo synthesis of purines. For instance, adenine was observed to suppress glycine incorporation into uric acid without affecting creatinine levels, suggesting a feedback mechanism in purine synthesis regulation .
- Potential as a Therapeutic Agent : The structural characteristics of this compound suggest it may have applications in treating conditions related to purine metabolism disorders, such as gout or hyperuricemia.
Case Studies and Research Findings
Several studies have investigated the effects of related compounds on uric acid metabolism and overall health:
- A study demonstrated that fructose infusion could stimulate de novo purine synthesis significantly in patients with gout. This suggests that compounds affecting purine metabolism could be beneficial in managing hyperuricemia .
- Research indicates that modifications in the structure of purine derivatives can lead to varied biological activities. For example, the presence of specific substituents can enhance or inhibit enzyme interactions .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
3-Isobutyl-1-methylxanthine | Structure | Inhibits phosphodiesterase and stimulates cAMP production |
9-(2,4-dimethylphenyl)-3-isobutyl-1-methylxanthine | Structure | Similar inhibition profile but different substituents affect potency |
Properties
IUPAC Name |
9-(2,3-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(10-7-11-25(17)20)16-9-6-8-14(3)15(16)4/h6,8-9,13H,7,10-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIFMKVNKXIIAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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